molecular formula C8H4BrF5O B2770368 1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene CAS No. 2167035-18-7

1-Bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene

Cat. No. B2770368
CAS RN: 2167035-18-7
M. Wt: 291.015
InChI Key: FPOIWTOLHUTHQT-UHFFFAOYSA-N
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Description

“1-Bromo-2-(difluoromethyl)benzene” is a chemical compound with the molecular formula C7H5BrF2. It has a molecular weight of 207.02 . This compound is also known by other names such as “2-Bromo-1-(difluoromethyl)benzene” and "1-bromo-2-difluoromethyl benzene" .


Molecular Structure Analysis

The IUPAC name for this compound is “1-bromo-2-(difluoromethyl)benzene”. The SMILES representation of its structure is "C1=CC=C(C(=C1)C(F)F)Br" .


Physical And Chemical Properties Analysis

“1-Bromo-2-(difluoromethyl)benzene” is a colorless liquid . It has a boiling point of 74°C to 76°C at 17.0 Torr .

Safety and Hazards

This compound can cause skin irritation, serious eye irritation, and can be harmful if swallowed, inhaled, or in contact with skin . If swallowed or inhaled, it is advised to call a poison center or doctor/physician . It is also recommended to wear protective gloves, protective clothing, and eye protection .

properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-6-2-1-4(15-8(12,13)14)3-5(6)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOIWTOLHUTHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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